2-(3-Aminopropyl)propane-1,3-diol
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Overview
Description
2-(3-Aminopropyl)propane-1,3-diol is a versatile organic compound with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ammonia, followed by reduction with a suitable reducing agent . Another method involves the use of glycerin chlorohydrin, cupric oxide, magnesium oxide, and titanium oxide in the presence of ammoniacal liquor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines or alcohols .
Scientific Research Applications
2-(3-Aminopropyl)propane-1,3-diol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
(±)-3-Amino-1,2-propanediol:
2-(2-Aminoethyl)propane-1,3-diol: This compound has an additional ethyl group attached to the amino group, providing different chemical properties.
2-Methyl-1,3-propanediol: This compound has a methyl group attached to the central carbon, altering its reactivity and applications.
Uniqueness
2-(3-Aminopropyl)propane-1,3-diol is unique due to its specific arrangement of amino and hydroxyl groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-(3-aminopropyl)propane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c7-3-1-2-6(4-8)5-9/h6,8-9H,1-5,7H2 |
InChI Key |
ALFVYOCDIWKQRY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)CO)CN |
Origin of Product |
United States |
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